3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

Integrin Antagonists β-Amino Acid Building Blocks VLA-4 Inhibition

For researchers developing integrin VLA-4 antagonists, sourcing a validated Asp-Phg mimic is critical for achieving target potency. This β-amino acid with a 1,4-benzodioxane core is the direct precursor to S9059 (IC50 = 1.6 nM). Substitution with simpler phenyl analogs compromises the conformational and electronic properties required for nanomolar target engagement. - Validated Precursor: Enables synthesis of S9059, a VLA-4 antagonist with 1.6 nM potency. - Defined Stereochemistry: Available as a racemate (CAS 138621-63-3) and the pure (R)-enantiomer (CAS 1212954-25-0). - Reliable Supply: Stocked in multiple global warehouses for rapid dispatch to support hit-to-lead and lead optimization programs.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 138621-63-3
Cat. No. B145074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
CAS138621-63-3
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N
InChIInChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)
InChIKeyCAGUEQZBLIGCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic Acid: Key Characteristics


3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS 138621-63-3) is a heterocyclic β-amino acid featuring a 1,4-benzodioxane core. This scaffold is a key structural motif in medicinal chemistry, frequently employed to modulate pharmacokinetic properties and target engagement . The compound exists as a racemic mixture, with the (R)-enantiomer also available under CAS 1212954-25-0 . Its primary documented utility lies in its role as a versatile chiral building block for the synthesis of bioactive molecules, most notably potent integrin VLA-4 antagonists .

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic Acid: Substitution Risks


Generic substitution of this compound with other β-amino acids or benzodioxane derivatives is scientifically unsound due to the precise structural requirements for its demonstrated applications. The specific 1,4-benzodioxin-6-yl substitution pattern on the β-amino acid backbone is not a general feature of all β-amino acids; it is a critical determinant of the conformational and electronic properties necessary for the compound's role as an Asp-Phg mimic in VLA-4 antagonists . Furthermore, the compound's utility as a precursor to the highly potent antagonist S9059 (IC50 = 1.6 nM) is contingent on its specific stereochemistry and functional group arrangement, which are not preserved in simpler analogs like 3-amino-3-phenylpropanoic acid or other benzodioxane positional isomers . Substituting a different building block would likely result in a complete loss of the observed nanomolar potency in the final antagonist.

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic Acid: Comparator Analysis


High-Potency VLA-4 Antagonist Precursor

The β-amino acid ester derivative of 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (compound 11) was utilized to synthesize the VLA-4 antagonist S9059. This final antagonist demonstrated an IC50 of 1.6 nM in a cell attachment assay . This level of potency is on par with or superior to other advanced VLA-4 antagonists, such as BIO-1211, which exhibits an IC50 of 4 nM for α4β1 . In contrast, simpler β-amino acid derivatives without the benzodioxane moiety have not been reported to yield antagonists with sub-nanomolar potency in this specific context, highlighting the unique contribution of the 1,4-benzodioxin-6-yl group .

Integrin Antagonists β-Amino Acid Building Blocks VLA-4 Inhibition

Enantiomer Availability for Stereospecific Synthesis

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is available as a racemic mixture (CAS 138621-63-3) and as the isolated (R)-enantiomer (CAS 1212954-25-0) . This is a critical differentiator from many simpler β-amino acids, which may not be readily available in enantiomerically pure forms. The availability of the pure enantiomer is essential for studies requiring defined stereochemistry, such as the synthesis of stereospecific VLA-4 antagonists where the (R)-configuration is crucial for mimicking the Asp-Phg C-terminus .

Chiral Synthesis Enantiomer Separation Medicinal Chemistry

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic Acid: Application Scenarios


VLA-4 Antagonist Development for Inflammatory Disease

This compound is a validated precursor for the synthesis of VLA-4 antagonists with sub-nanomolar potency, such as S9059 (IC50 = 1.6 nM) . Research groups focused on developing novel therapeutics for multiple sclerosis, asthma, or other inflammatory conditions where VLA-4/VCAM-1 interactions are implicated should prioritize this building block to achieve high target affinity.

Stereospecific β-Amino Acid Derivative Synthesis

The commercial availability of the pure (R)-enantiomer (CAS 1212954-25-0) makes this compound an ideal starting material for the synthesis of stereochemically defined β-peptides or β-amino acid-containing peptidomimetics . This is particularly valuable in programs where the (R)-configuration is required to mimic natural L-amino acid conformations, as demonstrated in the VLA-4 antagonist work .

Benzodioxane Scaffold for Pharmacophore Optimization

The 1,4-benzodioxane core is a recognized privileged structure in drug discovery, often used to improve metabolic stability and modulate lipophilicity. Researchers seeking to replace a phenyl ring or other aromatic group with a more polarizable, hydrogen-bond-accepting scaffold can utilize this compound to explore structure-activity relationships (SAR) in hit-to-lead campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.